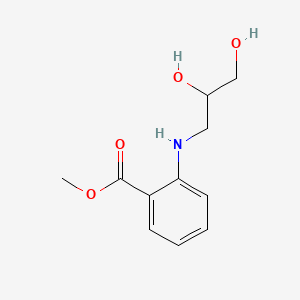
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridine ring, a piperidine ring, and an isoindoline-1,3-dione moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often catalyzed by transition metals or organocatalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of solventless reactions and green chemistry principles is becoming more prevalent to minimize environmental impact . Purification of the final product is usually achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce the isoindoline-1,3-dione moiety to isoindoline.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Aplicaciones Científicas De Investigación
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may bind to dopamine receptors, modulating their activity and influencing neurotransmission . The compound’s effects are mediated through pathways involving receptor binding and signal transduction, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to varied biological activities.
Piperidine derivatives: Known for their pharmacological properties, these compounds often serve as intermediates in drug synthesis.
Uniqueness
What sets 2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione apart is its combination of the pyridine, piperidine, and isoindoline-1,3-dione moieties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C19H19N3O2 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-[(4-pyridin-3-ylpiperidin-4-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H19N3O2/c23-17-15-5-1-2-6-16(15)18(24)22(17)13-19(7-10-20-11-8-19)14-4-3-9-21-12-14/h1-6,9,12,20H,7-8,10-11,13H2 |
Clave InChI |
KAWDJXOGRMQGME-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(CN2C(=O)C3=CC=CC=C3C2=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)







![N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-va](/img/structure/B14059068.png)


